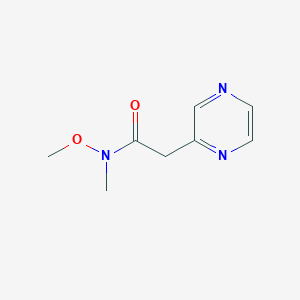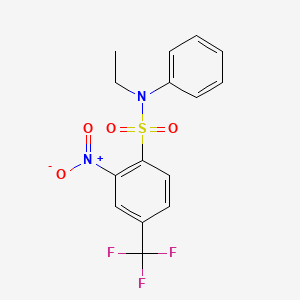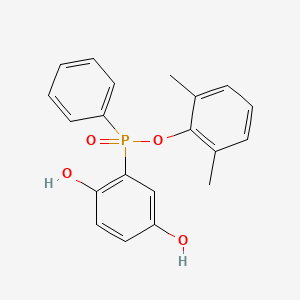
H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH is a peptide composed of seven amino acids: asparagine, threonine, serine, glutamine, leucine, serine, and threonine. Peptides like this one play crucial roles in various biological processes, including signaling, structural functions, and enzymatic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH can undergo various chemical reactions, including:
Oxidation: Involving the serine and threonine residues.
Reduction: Typically targeting disulfide bonds if present.
Substitution: Modifying specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the target residue, such as acylating agents for lysine residues.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups to the peptide.
Applications De Recherche Scientifique
Peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.
Biology: Serve as models for protein structure and function studies.
Medicine: Potential therapeutic agents or diagnostic tools.
Industry: Used in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of peptides like H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger signaling pathways or enzymatic reactions, leading to various biological effects. The exact mechanism depends on the peptide’s sequence and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a similar sequence but different functional properties.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar applications.
Uniqueness
H-Asn-Thr-Ser-Gln-Leu-Ser-Thr-OH is unique due to its specific sequence, which determines its distinct biological activity and potential applications. The presence of certain amino acids like asparagine and glutamine can influence its solubility, stability, and interaction with other molecules.
Propriétés
Numéro CAS |
847143-47-9 |
|---|---|
Formule moléculaire |
C29H51N9O14 |
Poids moléculaire |
749.8 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C29H51N9O14/c1-11(2)7-16(25(47)35-18(10-40)27(49)38-22(13(4)42)29(51)52)34-24(46)15(5-6-19(31)43)33-26(48)17(9-39)36-28(50)21(12(3)41)37-23(45)14(30)8-20(32)44/h11-18,21-22,39-42H,5-10,30H2,1-4H3,(H2,31,43)(H2,32,44)(H,33,48)(H,34,46)(H,35,47)(H,36,50)(H,37,45)(H,38,49)(H,51,52)/t12-,13-,14+,15+,16+,17+,18+,21+,22+/m1/s1 |
Clé InChI |
PVDPBVYPPUTUMZ-MBZHBWGQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[4-(3,5-dimethylphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B14182657.png)
![1-{[3-(4-Methylphenyl)prop-2-yn-1-yl]oxy}-4-phenylbut-3-yn-2-one](/img/structure/B14182658.png)



![Pyrrolidine, 1-[1-(phenylethynyl)cyclohexyl]-](/img/structure/B14182683.png)


![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)


![N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide](/img/structure/B14182751.png)

